1-Ethyl-3-methylimidazolium acetate

Übersicht

Beschreibung

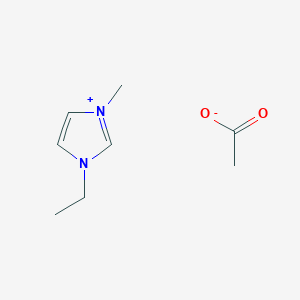

1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is a room-temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and an acetate anion. Its structure enables unique physicochemical properties, including low volatility, high thermal stability, and tunable solvation capabilities, making it a versatile compound in catalysis, biomass processing, and materials science.

Vorbereitungsmethoden

Primary Synthetic Routes for 1-Ethyl-3-Methylimidazolium Acetate

Ion-Exchange Method from 1-Ethyl-3-Methylimidazolium Ethyl Sulfate

The most widely documented synthesis begins with 1-ethyl-3-methylimidazolium ethyl sulfate ([C₂C₁im][EtSO₄]), which undergoes anion exchange to produce the hydroxide intermediate, followed by neutralization with acetic acid .

Synthesis of 1-Ethyl-3-Methylimidazolium Hydroxide

-

Ion-Exchange Resin Preparation : Ambersep® 900 hydroxide-form resin (8 kg, 9.6 mol OH⁻) is preconditioned with deionized water until the eluent reaches pH 7 .

-

Column Exchange : Aqueous [C₂C₁im][EtSO₄] (1.70 kg, 7.19 mol) diluted with water (1.7 L) is passed through the resin column. The eluent is collected in aliquots, with the first fraction containing 0.33 mol dm⁻³ [C₂C₁im][OH] at 25% efficiency .

-

Purity Validation : Titration against 1M HCl confirms hydroxide concentration, while HPLC screens for impurities .

Neutralization with Acetic Acid

-

Stoichiometric Neutralization : Aqueous [C₂C₁im][OH] (0.33 mol dm⁻³, 3.00 kg, 0.97 mol) is mixed with acetic acid (55.5 mL, 0.97 mol) under nitrogen at 80°C for 24 hours .

-

Solvent Removal : Water is evaporated via rotary evaporation (70°C, 8 mbar) to yield [C₂C₁im][OAc] as a yellow viscous liquid (157 g, 95% yield) .

Critical Parameters :

-

Temperature: 80°C ensures complete neutralization without decomposition.

-

Water Content: Karl Fischer titration confirms <1.25 wt% residual water .

Optimization of Reaction Conditions

Influence of Solvent and Temperature

While solvent-free methods are preferred for [C₂C₁im][EtSO₄] synthesis , the acetate derivative requires controlled aqueous conditions to prevent byproducts. Elevated temperatures (>70°C) during rotary evaporation minimize residual water but risk thermal degradation of the imidazolium ring .

Orthogonal Analysis of Yield-Determining Factors

Although direct data for [C₂C₁im][OAc] is limited, studies on analogous ILs reveal key factors :

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1 (OH⁻:AcOH) | Prevents excess acid/base |

| Reaction Time | 24 hours | Ensures complete neutralization |

| Temperature | 80°C | Balances kinetics and stability |

Purification and Characterization

Post-Synthesis Purification

-

Ethyl Acetate Washing : Crude IL is washed 3× with ethyl acetate to remove unreacted precursors .

-

Rotary Evaporation : Residual solvents are removed under reduced pressure (70°C, 8 mbar) .

Analytical Validation

Comparative Efficiency in Catalytic Applications

[C₂C₁im][OAc] demonstrates exceptional catalytic activity in cyanosilylation reactions, achieving turnover frequencies (TOF) up to 10,602,410 h⁻¹ at 0.0001 mol% loading . This efficiency is attributed to the acetate anion’s nucleophilicity and the IL’s low viscosity, which enhances substrate diffusion .

Challenges and Mitigation Strategies

Byproduct Formation

Prolonged heating (>24 hours) or temperatures >100°C can degrade [C₂C₁im][OAc] into imidazolium adducts (e.g., [C₂C₁(HO)C₁₂im]⁺) . Mitigation involves strict temperature control and inert atmospheres .

Solvent Recycling

Residual acetic acid complicates IL recycling. Recent advances propose membrane-based separation to recover >90% of the IL .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-3-methylimidazolium acetate undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form imidazole thiones.

Reduction: It can be reduced under specific conditions to yield different imidazole derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sulfur and poly(sulfur nitride).

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Alkyl halides are commonly used in substitution reactions

Major Products:

Oxidation: Imidazole thiones.

Reduction: Various imidazole derivatives.

Substitution: Alkylated imidazole compounds

Wissenschaftliche Forschungsanwendungen

Biomass Dissolution

One of the most prominent applications of [C2mim][OAc] is its ability to dissolve biopolymers such as cellulose and chitin. This property makes it particularly valuable in the field of biofuels and bioproducts, where the efficient processing of biomass is crucial.

- Dissolution Mechanism : The ionic liquid disrupts the hydrogen bonding network within cellulose, facilitating its solubilization. This characteristic allows for improved accessibility of cellulose for enzymatic hydrolysis, which is essential for bioethanol production.

- Industrial Scaling : Initial steps towards industrial-scale utilization have been taken, highlighting the need for comprehensive studies on its toxicity and environmental impact before widespread application can be realized .

Catalysis

[C2mim][OAc] has been identified as a highly efficient organocatalyst in various chemical reactions, particularly in solvent-free conditions.

- Cyanosilylation Reactions : It has been successfully employed as a catalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl cyanide (TMSCN). The catalyst loading can be reduced to extremely low levels (0.0001 mol %), achieving high turnover frequencies (TOF) ranging from 10,843 h to 10,602,410 h .

- Mechanistic Insights : The mechanism involves synergistic activation where the imidazolium cation interacts with carbonyl compounds, enhancing the reaction efficiency .

Plasticization

The ionic liquid serves as an excellent plasticizer in biodegradable polymer blends, significantly altering their physical properties.

- Effect on Starch : Research indicates that [C2mim][OAc] transforms the crystalline structure of starch into an amorphous state, enhancing flexibility and lowering the glass transition temperature (Tg) of thermoplastic starch (TPS) blends .

- Applications : This plasticization effect allows for the development of more functional biodegradable materials that can be tailored for specific applications, such as packaging or biomedical uses.

Energy Storage

[C2mim][OAc] is also being explored for its potential applications in energy storage technologies.

- Lithium-Ion Batteries : The ionic liquid is utilized as a component in the fabrication of lithium-ion batteries due to its favorable electrochemical properties .

- CO2 Capture and Hydrogen Separation : Its unique characteristics make it suitable for processes involving CO2 capture and hydrogen separation, contributing to advancements in sustainable energy solutions .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomass Dissolution | Dissolves cellulose and chitin for biofuel production | Enhances enzymatic hydrolysis efficiency |

| Catalysis | Acts as an organocatalyst for cyanosilylation | Low catalyst loading with high TOF |

| Plasticization | Plasticizes biodegradable polymers | Improves flexibility and lowers Tg |

| Energy Storage | Used in lithium-ion batteries and gas separation processes | Enhances electrochemical performance |

Case Studies

- Biomass Processing : A study demonstrated that [C2mim][OAc] could dissolve up to 90% cellulose, significantly improving the yield of fermentable sugars during enzymatic hydrolysis.

- Cyanosilylation Efficiency : In a series of experiments, various aldehydes were subjected to cyanosilylation using [C2mim][OAc], achieving yields above 90% within minutes under optimized conditions .

- Plasticization Effects : Research on TPS/PVA blends showed that increasing concentrations of [C2mim][OAc] led to a notable decrease in crystallinity and an increase in material flexibility, making it suitable for diverse applications .

Wirkmechanismus

The mechanism of action of 1-ethyl-3-methylimidazolium acetate involves its ability to form reactive N-heterocyclic carbenes and acetic acid as side products. These carbenes can react with various polymers via nucleophilic attack, leading to the degradation or modification of polymer chains. This property is particularly useful in the dissolution and processing of cellulose and other natural polymers .

Vergleich Mit ähnlichen Verbindungen

Catalytic Performance in Cyanosilylation

[EMIM][OAc] outperforms other ionic liquids and organocatalysts in cyanosilylation due to its dual activation mechanism: the acetate anion activates trimethylsilyl cyanide (TMSCN), while the imidazolium cation stabilizes carbonyl substrates .

Table 1: Catalytic Efficiency of Ionic Liquids in Cyanosilylation

| Ionic Liquid | Catalyst Loading (mol%) | TOF (h⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|

| [EMIM][OAc] | 0.0001 | 10,602,410 | 94–99 | |

| [OMIM][PF₆] | 5.0 | 1,200 | 85 | |

| Scandium triflate/[BMIM][SbF₆] | 1.0 | 3,000 | 90 |

Key Findings :

- [EMIM][OAc] achieves ~3,500× higher TOF than [OMIM][PF₆] and ~3,500× higher than scandium triflate systems.

- Superior performance is attributed to its ability to form hypervalent silicate intermediates with TMSCN, enhancing reaction kinetics .

Solvent Properties in Biomass Pretreatment

[EMIM][OAc] is more effective than deep eutectic solvents (DES) and acidic ILs in lignocellulose digestion, though its toxicity profile requires careful handling.

Table 2: Comparison of Solvents in Lignocellulose Pretreatment

Key Findings :

- [EMIM][OAc] achieves ~20% higher digestibility than DES, but its toxicity limits biocompatibility .

- Water content in [EMIM][OAc] significantly impacts cellulose dissolution efficiency, with optimal performance at <5% moisture .

Table 3: Toxicity Profiles of Ionic Liquids

| Ionic Liquid | Organism Tested | EC₅₀ (mM) | Hormesis Observed? | Reference |

|---|---|---|---|---|

| [EMIM][OAc] | Pseudomonas putida | 1.2 | Yes | |

| [Sbmim][HSO₄] | E. coli | 0.8 | No | |

| [OMIM][PF₆] | Daphnia magna | 0.5 | No |

Key Findings :

- [EMIM][OAc]’s hormetic effect complicates its environmental risk assessment, necessitating nuanced toxicity studies .

Separation and Vapor-Liquid Equilibrium (VLE)

In extractive distillation, [EMIM][OAc] outperforms [OMIM][PF₆] and [EMIM][SCN] in separating azeotropic mixtures (e.g., methanol-methyl acetate) due to stronger hydrogen-bonding interactions .

Table 4: Selectivity in Methanol-Methyl Acetate Separation

| Ionic Liquid | Selectivity (α) | Relative Volatility | Reference |

|---|---|---|---|

| [EMIM][OAc] | 4.2 | 1.8 | |

| [EMIM][SCN] | 3.5 | 1.5 | |

| [OMIM][PF₆] | 2.9 | 1.3 |

Key Findings :

- [EMIM][OAc] increases selectivity by 20% compared to [EMIM][SCN], making it preferable for industrial separations .

Biologische Aktivität

1-Ethyl-3-methylimidazolium acetate (EMIM-OAc) is an ionic liquid (IL) that has garnered attention for its diverse biological activities, particularly in enzymatic interactions, organocatalysis, and its potential applications in biomedicine. This article explores the biological activity of EMIM-OAc, highlighting key research findings, case studies, and its implications in various fields.

- Chemical Formula : C₈H₁₄N₂O₂

- Molecular Weight : 174.20 g/mol

- IUPAC Name : this compound

1. Enzymatic Interactions

Research has demonstrated that EMIM-OAc can significantly influence the stability and aggregation of proteins. A study focused on lysozyme revealed that EMIM-OAc decreases the thermal stability of lysozyme and accelerates amyloid fibrillization in a dose-dependent manner. The study indicated that at concentrations of 0.5%, 1%, and 5% (v/v), EMIM-OAc facilitated the transition of lysozyme from an α-helical to a β-sheet structure during fibrillization processes .

Key Findings :

- Thermal Stability : Lower ΔH values were observed in EMIM-OAc compared to IL-free conditions, indicating reduced energy requirements for protein denaturation.

- Fibril Morphology : Fibrils formed in the presence of EMIM-OAc exhibited distinct morphologies compared to those formed with other ionic liquids, suggesting specific interactions between the acetate anion and protein structures .

2. Organocatalysis

EMIM-OAc has been identified as a highly efficient organocatalyst for various chemical reactions, notably the cyanosilylation of carbonyl compounds. The catalytic efficiency was remarkable, with turnover frequencies (TOF) reaching values as high as h, demonstrating its potential for green chemistry applications .

Mechanistic Insights :

- The mechanism involves a synergistic activation mode where the imidazolium cation interacts with carbonyl compounds, facilitating nucleophilic attack by the acetate anion activated TMSCN (trimethylsilyl cyanide) .

Case Study 1: Protein Extraction and Analysis

A comparative study on protein extraction methods highlighted the superior performance of EMIM-OAc when used in combination with various protocols for extracting proteins from plant tissues. The results indicated that using EMIM-OAc enhanced protein yield and quality during two-dimensional electrophoresis (2-DE) analysis .

| Extraction Method | Protein Yield (mg/g) | Number of Protein Spots |

|---|---|---|

| TCA | 0.75 | 450 |

| PAA | 0.89 | 584 |

| PSA | 0.80 | 500 |

| EMIM-OAc + PAA | 1.05 | 620 |

Case Study 2: Environmental Applications

EMIM-OAc has also been investigated for its role in environmental remediation processes. It was found effective in extracting pollutants such as sulfide and nitrate under controlled denitrifying conditions, showcasing its potential utility in waste management and environmental cleanup efforts .

Q & A

Basic Research Questions

Q. How can thermophysical properties (e.g., density, viscosity) of [Emim]Ac-water mixtures be experimentally measured?

- Methodology : Prepare binary mixtures with controlled mass fractions of [Emim]Ac (e.g., 20–80%) and use calibrated instruments like vibrating-tube densimeters and rotational viscometers. Temperature-controlled setups (298.15–343.15 K) are critical for reproducibility. Water content must be minimized or standardized, as hygroscopicity significantly impacts results .

- Key Data : Density decreases with temperature and increasing water content, while viscosity drops exponentially with temperature .

Q. What are optimal conditions for biomass pretreatment using [Emim]Ac?

- Protocol : Typical conditions involve heating lignocellulosic materials (e.g., softwood) at 80°C for 72 hours with [Emim]Ac. Post-treatment, enzymatic saccharification (e.g., using cellulase) yields >80% glucose efficiency. Monitor lignin removal (Klason lignin reduced by ~50%) and cellulose crystallinity via XRD .

- Optimization : Adjust IL-to-biomass ratio (e.g., 10:1 w/w) and consider recycling IL to reduce costs .

Q. What safety precautions are necessary when handling [Emim]Ac?

- Guidelines : Use chemical-resistant gloves (EN 374 standard), barrier creams, and ensure ventilation. Avoid environmental release due to moderate ecotoxicity. Post-handling, wash skin thoroughly and store in airtight containers .

Advanced Research Questions

Q. How can molecular interactions in [Emim]Ac systems be analyzed to explain solvent efficiency?

- Techniques : Combine FTIR spectroscopy and DFT calculations to identify hydrogen-bonding networks between [Emim]Ac and cellulose. Focus on acetate anion interactions with hydroxyl groups and imidazolium cation stacking .

- Contradictions : Conflicting reports on water’s role—some studies suggest water enhances cellulose dissolution by disrupting IL structure, while others note reduced efficiency at high water content (>10% w/w) .

Q. How to model vapor-liquid equilibrium (VLE) data for [Emim]Ac in azeotropic separations?

- Modeling : Use the NRTL (Non-Random Two-Liquid) model to correlate experimental VLE data for systems like methanol-methyl acetate. Binary interaction parameters (e.g., Δg₁₂, Δg₂₁) are derived from activity coefficients. Validate with experimental boiling points and relative volatility improvements (e.g., 1.5–2.0×) .

- Validation : Compare predicted vs. experimental data for quaternary systems (e.g., sec-butyl acetate + sec-butanol + DMSO + [Emim]Ac) .

Q. How to address contradictions in thermal stability data for [Emim]Ac?

- Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~250–315°C, but discrepancies arise due to impurities (e.g., residual water) or heating rates. Standardize TGA protocols under inert atmospheres and report purity levels (≥98%) .

Q. What strategies improve [Emim]Ac recyclability in biomass processing?

- Recycling : Post-pretreatment, recover [Emim]Ac via antisolvent precipitation (e.g., water/ethanol) and vacuum distillation. Monitor IL purity via NMR and reuse for 3–5 cycles with <10% efficiency loss. Impurities like lignin derivatives require adsorption removal .

Q. How to scale up [Emim]Ac pretreatment from lab to pilot scale?

- Scale-Up : Use customized reactors (e.g., 210 L pressure vessels) for 40 kg biomass batches. Maintain consistent heating/cooling rates and shear mixing. Pilot studies show 85–90% glucose yield retention at 50 L enzymatic hydrolysis scale .

Q. Contradiction Analysis and Methodological Gaps

Q. Why do studies report conflicting data on [Emim]Ac’s ability to fractionate lignin?

- Resolution : Variability arises from biomass type (softwood vs. grass) and IL moisture content. For Typha capensis lignin, [Emim]Ac selectively extracts guaiacyl-rich fractions (HSQC NMR), but kraft lignin may require co-solvents .

Q. How reliable are computational models (e.g., COSMO-RS) for predicting [Emim]Ac solvent behavior?

- Validation : COSMO-SAC models predict interaction energies between [Emim]Ac and solutes (e.g., ethanol-water). Cross-validate with experimental activity coefficients (γ±) and partition coefficients. Discrepancies >10% suggest recalibrating σ-profiles .

Tables for Key Data

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H4O2/c1-3-8-5-4-7(2)6-8;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYUIMLQTKODPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041179 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-17-4 | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.